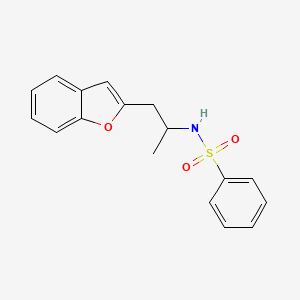

N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide, also known as BPB, is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in various fields. BPB has been found to exhibit unique biochemical and physiological effects, making it a promising compound for further investigation. In

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . For example, a specific compound was found to have inhibition rates ranging from 40.82% to 80.92% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antibacterial Activity

Benzofuran derivatives have been used to create numerous innovative antibacterial agents . They have been employed as medicines in a number of distinct disease areas due to their wide range of advantageous biological and pharmacological characteristics .

Antifungal Activity

Some 2-substituted benzofuran derivatives have been shown to display antifungal activities . This makes them potential candidates for the development of new antifungal drugs .

Antiviral Properties

Benzofuran compounds have also demonstrated antiviral properties . This suggests that they could be used in the development of new antiviral medications .

Anti-Inflammatory and Analgesic Properties

Benzofuran derivatives have shown anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new anti-inflammatory and analgesic drugs .

Sensor Material Creation

Hydrazones, which can be created from benzofuran derivatives, have a broad range of potential uses in the creation of sensor materials . They have been applied in the detection of fluoride ions, cyanide ions, heavy metals, and toxic gases .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various receptors and enzymes in the brain, particularly those involved in catecholaminergic and serotoninergic activity .

Mode of Action

High doses directly inhibit the main signaling pathways, whereas low doses activate them .

Biochemical Pathways

The compound appears to affect major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR . Exposure to low doses of the compound results in elevated activity of the mTOR pathway together with p16 INK-induced cell cycle arrest .

Pharmacokinetics

The compound’s molecular weight (175227 Da) and structure suggest that it may have good bioavailability .

Result of Action

The compound has shown significant inhibition of tumor growth in experimental models of lung adenocarcinoma . Both high and low doses of the compound exerted significant inhibition of tumor growth, but the mechanism of action was different . The compound also had a beneficial effect on body weight, suggesting that it may at least in part be able to compensate for cancer-related wasting .

properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-13(18-22(19,20)16-8-3-2-4-9-16)11-15-12-14-7-5-6-10-17(14)21-15/h2-10,12-13,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPQXIJKBPHZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2813734.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2813735.png)

![2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2813736.png)

![(9aR)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2813738.png)

![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)